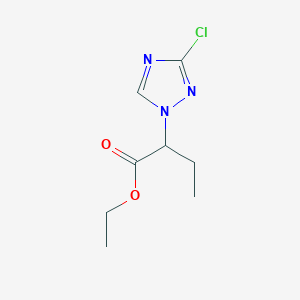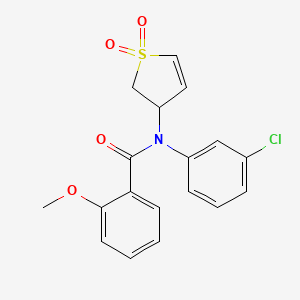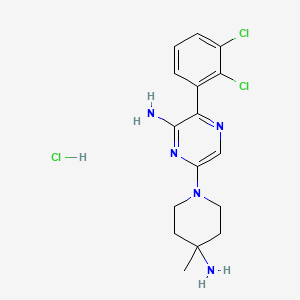
2-Bromo-3,6-difluoroiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3,6-difluoroiodobenzene is a research chemical with the CAS number 1208074-72-9 . It has a molecular weight of 318.88 g/mol and its chemical formula is C6H2BrF2I . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3,6-difluoroiodobenzene is represented by the SMILES notationC1=CC(=C(C(=C1F)Br)I)F . This indicates that the compound is a benzene ring with bromine, iodine, and two fluorine atoms attached to it. Physical And Chemical Properties Analysis
2-Bromo-3,6-difluoroiodobenzene has a molecular weight of 318.88 g/mol . Its chemical formula is C6H2BrF2I . The compound should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Spectroscopic and Computational Studies
Research involving similar brominated and fluorinated benzene derivatives often focuses on their spectroscopic properties and computational analysis. For example, studies on compounds like 2-bromo-1,4-dichlorobenzene have utilized coupled experimental and theoretical vibrational investigations to understand their molecular geometry, electronic density, and nonlinear optical (NLO) properties (P. Vennila et al., 2018). These studies are crucial for applications in materials science, particularly in designing molecules with specific electronic or optical properties.
Reactivity and Functionalization
The reactivity and potential for functionalization of halogenated benzene derivatives have been explored through various chemical reactions. Studies demonstrate the ability of such compounds to undergo reactions that introduce new functional groups or modify the molecular structure for specific purposes. For instance, research on the palladium-catalyzed gem-difluoroallylation of organoborons using bromodifluoromethylated alkenes highlights the efficiency and selectivity of these reactions, which are valuable in drug discovery and development (Qiao‐Qiao Min et al., 2014).
Environmental and Safety Considerations
The environmental impact and safety considerations of brominated and fluorinated compounds, including potential byproducts of their degradation, are subjects of ongoing research. Studies on the mechanisms of dioxin formation from the high-temperature pyrolysis of bromophenol derivatives offer insights into the potential risks and behaviors of these compounds under certain conditions (Catherine S Evans & B. Dellinger, 2003).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mecanismo De Acción
Mode of Action
It’s known that halogenated benzene compounds can undergo various reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution . These reactions can lead to changes in the molecular structure, which can affect the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the storage temperature of 2-Bromo-3,6-difluoroiodobenzene is recommended to be at 2-8°C . This suggests that temperature could affect the stability of the compound.
Propiedades
IUPAC Name |
2-bromo-1,4-difluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPLHDTUPBKEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-difluoroiodobenzene | |
CAS RN |
1208074-72-9 |
Source


|
| Record name | 2-Bromo-3,6-difluoroiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2845334.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2845338.png)
![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-phenoxypropanamide](/img/structure/B2845341.png)
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2845342.png)
![4-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2845344.png)


![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)

![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)
